molecular formula C21H23N3O2 B2708574 3,3-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide CAS No. 903327-95-7

3,3-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide

Cat. No. B2708574
CAS RN: 903327-95-7
M. Wt: 349.434
InChI Key: YKWMMQVGXMUSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinazolinone family, which is known for its diverse biological activities.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

One application of compounds related to 3,3-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide is in the development of neurokinin-1 (NK1) receptor antagonists. These antagonists are significant for their potential in treating emesis and depression. A study on a water-soluble, orally active NK1 receptor antagonist demonstrates high efficacy in pre-clinical tests for these conditions, indicating the therapeutic potential of similar compounds (Harrison et al., 2001).

Cyclization Reactions

Research into cyclization reactions of cyanamides with anthranilates and other substrates has led to the synthesis of novel quinazoline derivatives. These reactions are crucial for creating a variety of bioactive molecules, potentially including derivatives of 3,3-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide. Such synthetic pathways are foundational for medicinal chemistry, providing routes to new compounds with possible therapeutic uses (Shikhaliev et al., 2008).

Alpha 1-Adrenoceptor Antagonists

Investigations into 1,3-diamino-6,7-dimethoxyisoquinoline derivatives highlight the process of evaluating compounds for their alpha-adrenoceptor binding affinity and antihypertensive activity. While not directly about 3,3-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide, this research illustrates the broader context of studying similar molecules for their potential in treating hypertension and related cardiovascular conditions (Bordner et al., 1988).

properties

IUPAC Name

3,3-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-22-18-8-6-5-7-17(18)20(26)24(14)16-11-9-15(10-12-16)23-19(25)13-21(2,3)4/h5-12H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWMMQVGXMUSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.